Benzylformimidate hydrochloride

Description

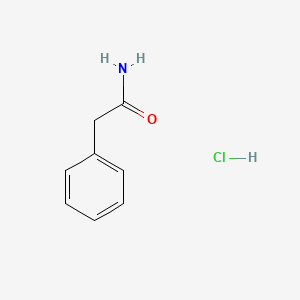

Benzylformimidate hydrochloride (CAS No. 60099-09-4) is a critical intermediate in the synthesis of carbapenem antibiotics such as Meropenem and Imipenem . Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 171.6 g/mol . Structurally, it consists of a benzyl group linked to a formimidate moiety, stabilized by a hydrochloride salt. The compound is characterized by its role in introducing protective groups during antibiotic synthesis, which are later removed via hydrogenation .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-phenylacetamide;hydrochloride |

InChI |

InChI=1S/C8H9NO.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10);1H |

InChI Key |

KNSLGPATJQAECH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Benzyl formimidate hydrochloride is a chemical compound with the molecular formula , also known as formimidic acid benzyl ester hydrochloride and methanimidic acid, phenylmethyl ester, hydrochloride. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry Benzyl formimidate hydrochloride serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals. It is used in the preparation of benzylformimidate .

- Biology It can be employed in biochemical studies to modify proteins and other biomolecules.

- Medicine This compound is involved in synthesizing antibiotics like N-formimidoyl thienamycin, which is used to treat bacterial infections. It is also used in the production of Imipenem .

- Industry Benzyl formimidate hydrochloride is used in the production of fine chemicals and other industrial applications.

Chemical Reactions

Benzyl formimidate hydrochloride undergoes several chemical reactions:

- Substitution Reactions It reacts with nucleophiles like amines and alcohols to form substituted products.

- Oxidation and Reduction While less common, it can undergo oxidation and reduction reactions under specific conditions.

- Hydrolysis In the presence of water, it can hydrolyze to form benzyl alcohol and formamide.

The products of these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a benzyl amine derivative.

Use as a masked source of ammonia

Benzylamine, a derivative, is used as a masked source of ammonia. After N-alkylation, the benzyl group can be removed by hydrogenolysis :

Comparison with Similar Compounds

Benzamidine Hydrochloride (CAS No. 1670-14-0)

- Molecular Formula : C₇H₉ClN₂

- Molecular Weight : 156.61 g/mol

- Key Differences: Structure: Lacks the formimidate ester group, featuring a simpler amidine group instead. Applications: Primarily used in biochemical research as a protease inhibitor . Synthesis: Prepared via reactions involving sodium in ethanol or methanol, with purification steps requiring careful pH control .

Benzyl Thioacetimidate Hydrochloride

- Molecular Formula : C₉H₁₁NS·HCl

- Molecular Weight : 201.72 g/mol

- Key Differences :

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride (CAS No. 2006277-58-1)

- Molecular Formula: C₉H₉F₃NO·HCl

- Molecular Weight : 243.64 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Key Structural Features |

|---|---|---|---|---|---|

| Benzylformimidate Hydrochloride | 60099-09-4 | C₈H₁₀ClNO | 171.6 | Carbapenem antibiotic synthesis | Benzyl + formimidate ester |

| Benzimidamide Hydrochloride | 1670-14-0 | C₇H₉ClN₂ | 156.61 | Protease inhibition | Simple amidine group |

| Benzyl Thioacetimidate Hydrochloride | N/A | C₉H₁₁NS·HCl | 201.72 | Nucleophilic substitutions | Sulfur-containing imidate |

| Methyl 2-(Trifluoromethyl)benzimidate HCl | 2006277-58-1 | C₉H₉F₃NO·HCl | 243.64 | Fluorinated drug development | Trifluoromethyl substituent |

Preparation Methods

Stepwise Procedure

A representative synthesis involves:

-

Reagent Preparation : A three-necked flask is charged with benzyl alcohol (125 g, 1.15 mol), formamide (51 g, 1.12 mol), and anhydrous ether (1,200 mL).

-

Acylation : Benzoyl chloride (157 g, 1.12 mol) in 50 mL ether is added dropwise under nitrogen, forming a precipitate after ~50% addition.

-

Workup : The mixture is stirred for 60 minutes, followed by decantation of ether and washing with acetic anhydride in ether.

-

Isolation : The solid is washed with ether and dried in vacuo over KOH, yielding 130 g (67%) of this compound as a white solid.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Molar ratio (benzyl alcohol:formamide:benzoyl chloride) | 1.15:1.12:1.12 |

| Solvent | Anhydrous ether |

| Reaction time | 60 minutes post-addition |

| Yield | 67% |

Mechanistic Insights and By-Product Mitigation

The reaction mechanism proceeds through the in situ generation of a formimidate intermediate. Benzoyl chloride activates formamide, enabling nucleophilic attack by benzyl alcohol to form the benzylformimidate ion, which is stabilized as a hydrochloride salt. The use of benzyl alcohol derivatives (e.g., nitro- or chloro-substituted benzyl alcohols) enhances the leaving group ability, reducing the formation of bis-thienamycin formamidine by-products.

Role of Acyl Halides

While benzoyl chloride is standard, alternative acyl halides (e.g., acetyl chloride, aryl acyl bromides) can be substituted to modulate reactivity. For instance, alkyl acyl chlorides increase the electrophilicity of the formimidate, accelerating the reaction but risking hydrolysis. Substituted benzyl alcohols (e.g., para-nitrobenzyl alcohol) further stabilize the intermediate, reducing dimerization from 15% to <5%.

Table 2: Impact of Acyl Halide on By-Product Formation

| Acyl Halide | By-Product (% dimer) |

|---|---|

| Benzoyl chloride | 5% |

| Acetyl chloride | 12% |

| para-Nitrobenzoyl chloride | 3% |

Process Optimization and Scalability

Critical to industrial application is the reaction’s scalability. The patent method emphasizes:

-

Dilute aqueous conditions : Enables direct derivatization of thienamycin from fermentation broth without concentration, avoiding degradation.

-

pH control : Maintaining pH 7–8.5 via 3 N KOH ensures reagent stability. At pH >9, hydrolysis dominates, while pH <7 slows the reaction.

-

Stoichiometry : A 6:1 molar ratio of this compound to thienamycin maximizes conversion (90% yield).

Comparative Analysis with Alkyl Formimidates

Prior methods using methylformimidate hydrochloride required 30 equivalents of reagent due to rapid hydrolysis, resulting in 15% dimer by-product. In contrast, this compound’s lipophilicity enhances aqueous stability, allowing a 6:1 ratio and reducing dimerization to 5%.

Alternative Methodologies and Recent Advances

A modified approach from academic research employs 4-chlorobenzyl alcohol and formamide in methyl alcohol with sulfuric acid, though yields are lower (53%) due to side reactions during prolonged reflux. This method highlights the sensitivity of the reaction to acid strength and solvent polarity.

Q & A

Q. What are the key structural features and nomenclature conventions for Benzylformimidate hydrochloride?

this compound (C₈H₁₀ClNO) is an imidate ester derivative where a benzyl group is attached to the formimidate moiety, stabilized as a hydrochloride salt. The compound’s systematic name is methanimidic acid phenylmethyl ester hydrochloride. Its structure includes a reactive imidate group (HC(=NH)–O–) and a benzyl substituent, which influences its solubility and reactivity in organic solvents .

Q. What are the standard synthetic routes for this compound?

A common method involves the reaction of benzyl alcohol with formimidic acid derivatives under acidic conditions. For example, benzyl chloride can react with formamidine hydrochloride in the presence of a base to yield the imidate ester, followed by HCl treatment to form the hydrochloride salt. Alternative routes may use thiourea or substituted amines as intermediates, as seen in analogous syntheses of related compounds like Memantine hydrochloride .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Researchers should use:

- IR spectroscopy : To confirm the presence of the imidate group (C=N absorption ~1640–1680 cm⁻¹) and HCl salt (broad O–H/N–H stretches ~2500–3000 cm⁻¹) .

- ¹H/¹³C NMR : To identify benzyl protons (δ 4.5–5.0 ppm for –CH₂–) and imidate carbon signals (δ 160–170 ppm for C=N) .

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 172.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in imidate formation .

- Temperature control : Multi-stage heating (e.g., 80°C for initial reaction, 50°C for crystallization) minimizes side reactions .

- Catalyst use : Anhydrous AlCl₃ or Pd/C can accelerate intermediate steps, as seen in analogous syntheses . A comparative table of reaction conditions from literature is recommended to identify optimal protocols.

Q. How should researchers address discrepancies in spectral data during characterization?

- Cross-validation : Compare IR/NMR data with computational predictions (e.g., DFT calculations) or reference spectra from databases like NIST .

- Purity checks : Use HPLC (≥97% purity threshold) to rule out impurities affecting spectral peaks .

- Controlled experiments : Repeat synthesis under standardized conditions to isolate variables (e.g., solvent purity, drying time) .

Q. What strategies are effective for analyzing impurities or degradation products in this compound?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), or acidic/alkaline conditions to simulate instability .

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of HCl or benzyl group).

- Pharmacopeial methods : Adapt USP/EP guidelines for related hydrochlorides (e.g., amine salt limit tests) .

Q. Can green chemistry approaches be applied to this compound synthesis?

Yes. Microwave-assisted synthesis (e.g., 160°C for 5.5 hours) reduces reaction time and solvent use, as demonstrated for Metformin hydrochloride . Solvent-free mechanochemical grinding or biodegradable solvents (e.g., propylene glycol) are also viable alternatives .

Methodological Considerations

Q. How should experimental protocols be documented for reproducibility?

- Detailed procedures : Include exact molar ratios, solvent volumes, and temperature gradients (e.g., "heated to 80°C at 2°C/min") .

- Supporting information : Provide raw spectral data (e.g., NMR peak lists) and crystallography files in supplementary materials .

- Negative results : Report failed attempts (e.g., incompatible catalysts) to guide future studies .

Q. What statistical methods are suitable for analyzing synthesis efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.